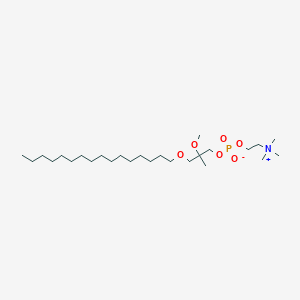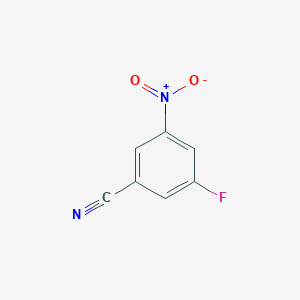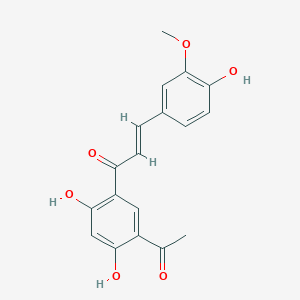
Acrylophenone, 5'-acetyl-2',4'-dihydroxy-3-(p-hydroxy-m-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acrylophenone, 5'-acetyl-2',4'-dihydroxy-3-(p-hydroxy-m-methoxyphenyl)-, is an organic compound that belongs to the family of phenolic ketones. It is a yellow crystalline powder that is soluble in organic solvents, such as ethanol and chloroform. This compound has been the subject of scientific research due to its potential applications in various fields, such as medicine, cosmetics, and agriculture.
Mécanisme D'action
The mechanism of action of acrylophenone, 5'-acetyl-2',4'-dihydroxy-3-(p-hydroxy-m-methoxyphenyl)-, is not fully understood. However, studies have shown that it may exert its biological effects through various pathways, such as the inhibition of inflammatory mediators, the scavenging of free radicals, and the induction of apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
Acrylophenone, 5'-acetyl-2',4'-dihydroxy-3-(p-hydroxy-m-methoxyphenyl)-, has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to scavenge free radicals, such as superoxide and hydroxyl radicals. In vivo studies have shown that this compound may have potential anticancer effects by inducing apoptosis in cancer cells. Additionally, it has been shown to have antifungal and antibacterial properties, making it a potential alternative to synthetic pesticides.
Avantages Et Limitations Des Expériences En Laboratoire
Acrylophenone, 5'-acetyl-2',4'-dihydroxy-3-(p-hydroxy-m-methoxyphenyl)-, has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have a wide range of biological activities. However, there are also some limitations to its use in lab experiments. For example, its solubility in water is limited, which may affect its bioavailability in vivo. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret its effects in certain experimental settings.
Orientations Futures
There are several future directions for the study of acrylophenone, 5'-acetyl-2',4'-dihydroxy-3-(p-hydroxy-m-methoxyphenyl)-. One potential direction is the further exploration of its potential applications in medicine, particularly in the treatment of inflammatory diseases and cancer. Another direction is the development of more efficient synthesis methods and purification techniques to improve its yield and purity. Additionally, more studies are needed to fully understand its mechanism of action and to explore its potential as a natural alternative to synthetic pesticides in agriculture.
Méthodes De Synthèse
Acrylophenone, 5'-acetyl-2',4'-dihydroxy-3-(p-hydroxy-m-methoxyphenyl)-, can be synthesized using various methods. One of the most common methods is the condensation of p-hydroxy-m-methoxyphenylacetic acid with acetylacetone in the presence of a catalyst, such as sulfuric acid or hydrochloric acid. The resulting product is then purified using recrystallization techniques.
Applications De Recherche Scientifique
Acrylophenone, 5'-acetyl-2',4'-dihydroxy-3-(p-hydroxy-m-methoxyphenyl)-, has been extensively studied for its potential applications in various fields. In medicine, this compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a natural sunscreen agent in cosmetics. In agriculture, acrylophenone, 5'-acetyl-2',4'-dihydroxy-3-(p-hydroxy-m-methoxyphenyl)-, has been shown to have antifungal and antibacterial properties, making it a potential alternative to synthetic pesticides.
Propriétés
Numéro CAS |
108051-28-1 |
|---|---|
Nom du produit |
Acrylophenone, 5'-acetyl-2',4'-dihydroxy-3-(p-hydroxy-m-methoxyphenyl)- |
Formule moléculaire |
C18H16O6 |
Poids moléculaire |
328.3 g/mol |
Nom IUPAC |
(E)-1-(5-acetyl-2,4-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C18H16O6/c1-10(19)12-8-13(17(23)9-16(12)22)14(20)5-3-11-4-6-15(21)18(7-11)24-2/h3-9,21-23H,1-2H3/b5-3+ |
Clé InChI |
BVQNOEWBRFGOAV-UHFFFAOYSA-N |
SMILES isomérique |
CC(=O)C1=CC(=C(C=C1O)O)C(=O)/C=C/C2=CC(=C(C=C2)O)OC |
SMILES |
CC(=O)C1=CC(=C(C=C1O)O)C(=O)C=CC2=CC(=C(C=C2)O)OC |
SMILES canonique |
CC(=O)C1=CC(=C(C=C1O)O)C(=O)C=CC2=CC(=C(C=C2)O)OC |
Synonymes |
(E)-1-(5-acetyl-2,4-dihydroxy-phenyl)-3-(4-hydroxy-3-methoxy-phenyl)pr op-2-en-1-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



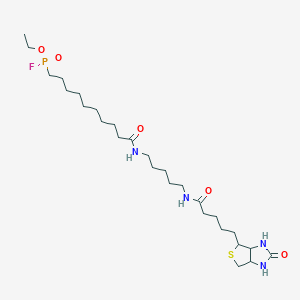

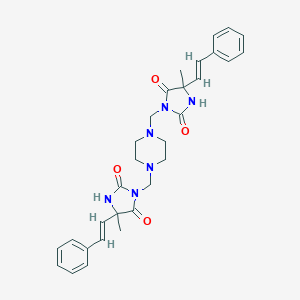
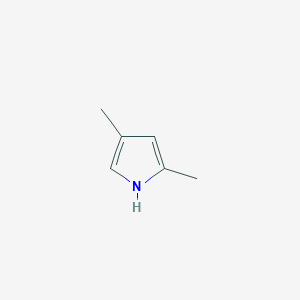
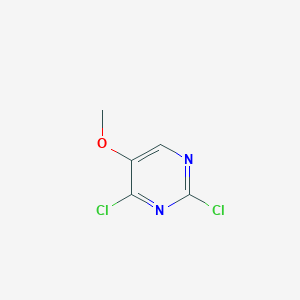
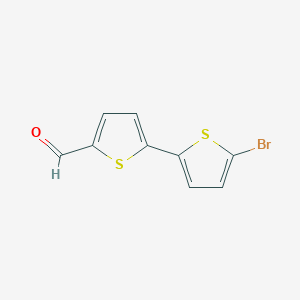
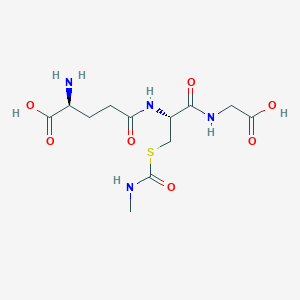
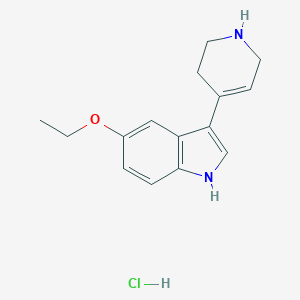
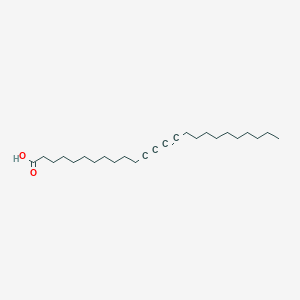
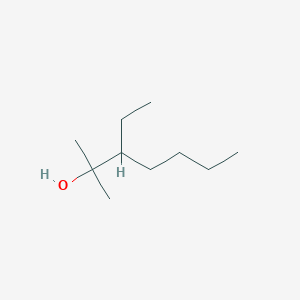
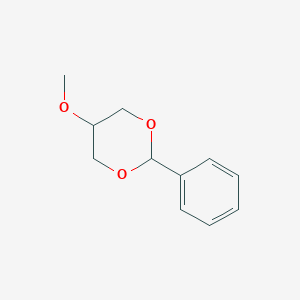
![1,3-dichloro-5-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene](/img/structure/B27655.png)
